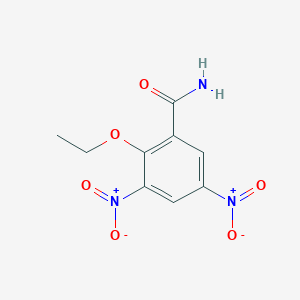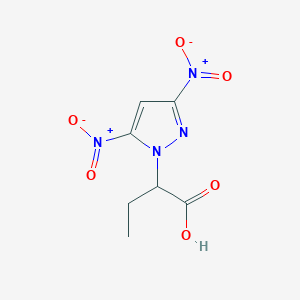
2-Ethoxy-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3,5-dinitrobenzamide is an organic compound with the molecular formula C9H9N3O6 It is characterized by the presence of ethoxy and dinitro functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-dinitrobenzamide typically involves the nitration of ethoxybenzamide. The process begins with the ethoxylation of benzamide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzamide ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups are known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzamide: Lacks the ethoxy group but shares similar nitro functionalities.
2-Ethoxy-4,6-dinitrobenzamide: Similar structure but with nitro groups at different positions.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of nitro groups.
Uniqueness
2-Ethoxy-3,5-dinitrobenzamide is unique due to the presence of both ethoxy and dinitro groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the benzamide core influences its chemical behavior and interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H9N3O6 |
|---|---|
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
2-ethoxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-8-6(9(10)13)3-5(11(14)15)4-7(8)12(16)17/h3-4H,2H2,1H3,(H2,10,13) |
Clé InChI |
SRCADXNVJFRQNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)

![Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate](/img/structure/B11713537.png)
![Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)
![3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)

![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)

![4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11713565.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11713569.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11713573.png)
![2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11713583.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11713584.png)
